N-(2-methoxyphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}acetamide is a complex organic compound that belongs to the class of acetamides It features a methoxyphenyl group, an indole moiety, and a sulfanyl-acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method includes:
Formation of the Indole Moiety: Starting with 2-methylindole, it undergoes a Friedel-Crafts acylation to introduce the oxoethyl group.
Sulfanyl Linkage Formation: The oxoethyl-indole intermediate is then reacted with a thiol compound to form the sulfanyl linkage.
Acetamide Formation: Finally, the sulfanyl intermediate is coupled with 2-methoxyphenyl acetic acid under amide formation conditions, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency purification techniques, and automated synthesis platforms to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The methoxy group on the phenyl ring can be substituted under nucleophilic aromatic substitution conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(2-methoxyphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}acetamide involves its interaction with specific molecular targets. The indole moiety can interact with biological receptors, while the sulfanyl-acetamide linkage may facilitate binding to enzymes or proteins. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
N-(2-methoxyphenyl)-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}acetamide: Lacks the methyl group on the indole moiety.
N-(2-methoxyphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-hydroxyethyl]sulfanyl}acetamide: Has a hydroxyl group instead of an oxo group.
Uniqueness: N-(2-methoxyphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}acetamide is unique due to the presence of both the methoxyphenyl and indole moieties, along with the sulfanyl-acetamide linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H20N2O3S |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanylacetamide |
InChI |
InChI=1S/C20H20N2O3S/c1-13-20(14-7-3-4-8-15(14)21-13)17(23)11-26-12-19(24)22-16-9-5-6-10-18(16)25-2/h3-10,21H,11-12H2,1-2H3,(H,22,24) |
InChI Key |
ZKZKBPSFTLUNMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CSCC(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.